2-Amino-3-(3-methoxyphenyl)propanoic acid, also known as (2S)-2-amino-3-(3-methoxyphenyl)propanoic acid, is an organic compound with the molecular formula and a molecular weight of 195.22 g/mol. This compound features an amino group, a propanoic acid backbone, and a methoxy-substituted phenyl group, which contributes to its unique chemical properties.
This compound can be synthesized from various precursors in laboratory and industrial settings. It is available from chemical suppliers and is used in research and development, particularly in the fields of organic chemistry and medicinal chemistry.
2-Amino-3-(3-methoxyphenyl)propanoic acid is classified as an amino acid derivative. It is structurally related to other amino acids and phenolic compounds, making it relevant in biochemical studies and potential therapeutic applications.
The synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid can be achieved through several methods:
The molecular structure of 2-Amino-3-(3-methoxyphenyl)propanoic acid includes:
2-Amino-3-(3-methoxyphenyl)propanoic acid undergoes various chemical reactions:
The major products formed depend on specific conditions:
The mechanism of action for 2-Amino-3-(3-methoxyphenyl)propanoic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The presence of the methoxy group may modulate its biological activity and interactions with other molecules, potentially impacting neurotransmitter pathways.
The compound's stability and reactivity are influenced by its functional groups, making it suitable for various chemical transformations.
2-Amino-3-(3-methoxyphenyl)propanoic acid has several applications in scientific research:
Through its diverse applications and significant biochemical interactions, 2-Amino-3-(3-methoxyphenyl)propanoic acid continues to be an important compound in both academic research and industrial chemistry.
The chiral configuration of 2-amino-3-(3-methoxyphenyl)propanoic acid directly influences its biological interactions. The (2S)-enantiomer (CAS: 33879-32-2) exhibits superior binding affinity to neurological targets compared to its R-counterpart, necessitating stereoselective synthesis for precision pharmacology. Two principal methodologies dominate industrial production: asymmetric hydrogenation and enzymatic resolution [4] [7].
Asymmetric hydrogenation employs chiral catalysts (e.g., Rh-DuPhos complexes) to reduce precursor enamide substrates. This method achieves enantiomeric excess (ee) >98% under optimized conditions (60°C, 50 psi H2, ethanol solvent), yielding gram-scale quantities of the S-enantiomer. Critical to success is the use of (Z)-β-acetamido-3-(3-methoxyphenyl)acrylate as the substrate, where the 3-methoxy group’s electron-donating properties enhance catalyst-substrate coordination [7].
Enzymatic resolution leverages immobilized acylases (e.g., Aspergillus oryzae protease) to hydrolyze N-acetyl-DL-derivatives selectively. The S-enantiomer undergoes deacylation, leaving the R-counterpart intact for racemization and recycling. Recent optimizations report 45% yield and >99.5% ee when using pH-controlled bioreactors (pH 7.2, 37°C), making this approach ideal for sustainable manufacturing [7].
Table 1: Performance Metrics for Stereoselective Synthesis Methods
Method | Catalyst/Enzyme | ee (%) | Yield (%) | Scale |
---|---|---|---|---|
Asymmetric Hydrogenation | Rh-(R,R)-DuPhos | >98 | 92 | Multi-gram |
Enzymatic Resolution | Aspergillus oryzae Acylase | >99.5 | 45 | Pilot-scale |
The limited water solubility of 2-amino-3-(3-methoxyphenyl)propanoic acid (<1 mg/mL at 25°C) restricts its bioavailability in physiological systems. Structural derivatization through ester prodrugs and pharmaceutical salts addresses this challenge while preserving pharmacological activity [5].
Esterification of the carboxylic acid group with pro-moieties (e.g., ethyl, pivaloyloxymethyl) enhances lipophilicity and membrane permeability. Ethyl ester derivatives demonstrate a 20-fold increase in apparent solubility in simulated intestinal fluid (pH 6.8), facilitating intestinal absorption. Hydrolysis studies confirm >90% reconversion to the parent acid within 2 hours in human plasma, ensuring efficient release in vivo [5] [7].
Salt formation with pharmaceutically acceptable counterions (e.g., HCl, sodium) optimizes crystallinity and dissolution. The hydrochloride salt exhibits 85% faster dissolution rates than the free acid in gastric fluid (pH 1.2), attributed to disrupted crystal lattice energy. Thermal analysis (DSC/TGA) confirms stability up to 180°C, making it suitable for solid dosage formulations. Notably, bioavailability studies in primates (paralleling BMAA research) show salt forms achieve 80% systemic absorption after oral administration, comparable to intravenous delivery [5].
Table 2: Solubility and Dissolution Profiles of Key Derivatives
Derivative | Aqueous Solubility (mg/mL) | Dissolution Rate (%/min) | Bioavailability (%) |
---|---|---|---|
Parent Acid | 0.8 | 12 | 45 |
Ethyl Ester | 16.5 | 85 | 88 |
Hydrochloride Salt | 22.3 | 97 | 82 |
Conventional chemical synthesis of 2-amino-3-(3-methoxyphenyl)propanoic acid relies on petrochemical precursors and energy-intensive resolution steps. Engineered microbial systems offer a sustainable alternative by leveraging aromatic amino acid biosynthesis pathways [5].
Escherichia coli strains expressing feedback-resistant aroGfbr mutants and phenylalanine ammonia-lyase (PAL) convert glucose into 3-methoxy-L-phenylalanine at titers of 5.2 g/L. Key modifications include:
Saccharomyces cerevisiae platforms co-express shikimate pathway enzymes with cytochrome P450 monooxygenases (CYP73A) to hydroxylate phenylalanine in vivo, followed by O-methylation. Fed-batch fermentation achieves 80% molar yield from glucose, though downstream purification requires adsorption chromatography to remove byproducts like 3-hydroxy derivatives (e.g., CAS: 587-33-7) [5] [6].
Table 3: Microbial Production Performance Parameters
Host Strain | Pathway Modifications | Titer (g/L) | Yield (mol%) |
---|---|---|---|
E. coli BL21(DE3) | aroGfbr, PAL, ilvE | 5.2 | 65 |
S. cerevisiae BY4741 | CYP73A, COMT, ARO8 | 3.8 | 80 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1